![molecular formula C20H22N8O2 B2639808 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 1058497-25-8](/img/structure/B2639808.png)
4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the triazolopyrimidine class . Triazolopyrimidines are a class of heterocyclic compounds that have been widely studied due to their diverse biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
Triazolopyrimidines can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves a three-step reaction sequence, engaging five reactive centers .Molecular Structure Analysis
The molecular structure of triazolopyrimidines can be established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For example, they can react with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Aplicaciones Científicas De Investigación
CDK2 Inhibitors for Cancer Treatment
This compound has been identified as a potential inhibitor of CDK2 , a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 can selectively target tumor cells, making it an appealing target for cancer treatment . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, indicating its potential as a cancer therapeutic .
Antibacterial Agents
The compound has shown promising antibacterial activity. In particular, it exhibited superior antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests its potential use as a new antimicrobial agent to combat infectious diseases .
LSD1 Inhibitors
The compound has been suggested as a potential inhibitor of LSD1 , a histone demethylase that plays a key role in gene expression . Inhibition of LSD1 can have therapeutic implications in various diseases, including cancer .
Antifungal Activity
Triazole derivatives, which include this compound, have shown antifungal activity towards Cryptococcus and Candida species . This suggests its potential use in the treatment of fungal infections .
Drug Design Template
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is part of the structure of this compound, can be used as a template for designing new drugs . This can aid in the development of new therapeutic agents for various diseases .
Investigation of Structure-Activity Relationship
The compound can be used to investigate the structure-activity relationship of triazolo[4,3-a]pyrazine derivatives . Understanding this relationship can provide valuable insights into the design of more potent and selective drugs .
Mecanismo De Acción
Triazolopyrimidines
This compound contains a triazolopyrimidine moiety. Triazolopyrimidines are a class of compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They can interact with different target receptors due to their ability to accept and donate hydrogen bonds .
Piperazines
The compound also contains a piperazine moiety. Piperazines are known to have a wide range of pharmacological activities and are often used in drug design due to their ability to improve the solubility and absorption of drugs .
Pyrrolidinones
The compound has a pyrrolidinone group. Pyrrolidinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer activities .
Propiedades
IUPAC Name |
4-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O2/c1-25-18-17(23-24-25)19(22-13-21-18)26-7-9-27(10-8-26)20(30)14-11-16(29)28(12-14)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGMWZDYAPGUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


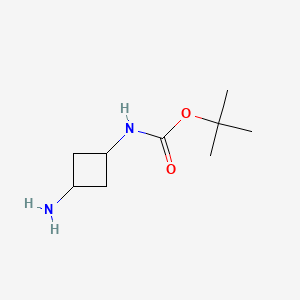
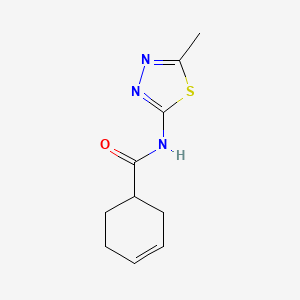
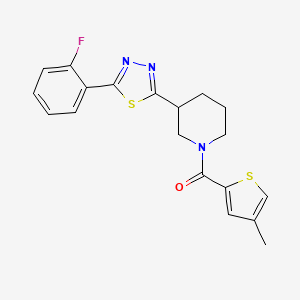
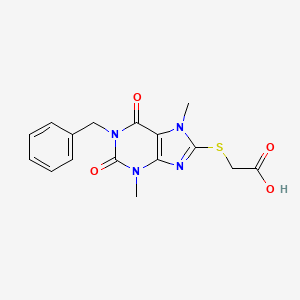
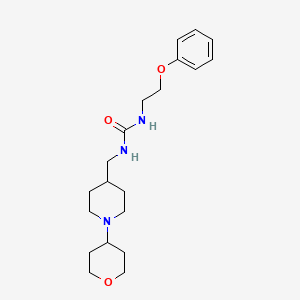
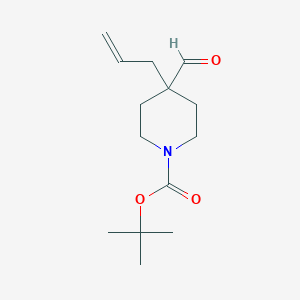
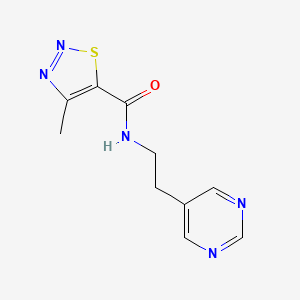
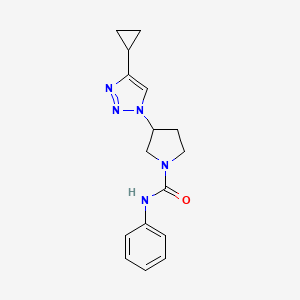
![3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one](/img/structure/B2639739.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2639743.png)
![methyl 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoate](/img/structure/B2639745.png)
![3-(4-methoxyphenyl)-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639747.png)
